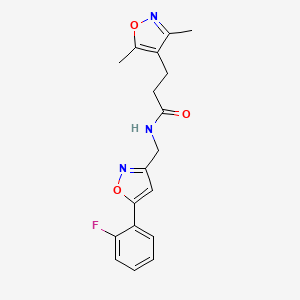![molecular formula C14H16ClNO5S B2954920 Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate CAS No. 2411338-14-0](/img/structure/B2954920.png)
Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate, commonly known as MCSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCSP is a sulfonamide derivative that has been synthesized through a multi-step process involving various chemical reactions. In
Wissenschaftliche Forschungsanwendungen
MCSP has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, MCSP has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In inflammation research, MCSP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, MCSP has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Wirkmechanismus
The mechanism of action of MCSP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, MCSP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation research, MCSP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, MCSP has been shown to activate the Nrf2 pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects
MCSP has been shown to have various biochemical and physiological effects in different research fields. In cancer research, MCSP has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of angiogenic factors. In inflammation research, MCSP has been shown to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and reduce tissue damage. In neurodegenerative disorder research, MCSP has been shown to protect neurons from oxidative stress, reduce neuroinflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MCSP in lab experiments is its potential therapeutic applications in various diseases. MCSP has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using MCSP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity at high doses, which needs to be further investigated.
Zukünftige Richtungen
For research include investigating its potential therapeutic applications in other diseases, exploring its mechanism of action in more detail, and improving its solubility and bioavailability.
Synthesemethoden
The synthesis of MCSP involves a multi-step process that begins with the reaction of 4-chlorobenzene sulfonamide with 3-chloropropylamine to form 3-(4-chlorophenyl)sulfonylpropylamine. This intermediate product is then reacted with methyl acetoacetate to form the final product, MCSP. The overall yield of this synthesis process is around 60%.
Eigenschaften
IUPAC Name |
methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5S/c1-21-14(18)8-7-13(17)16-9-2-10-22(19,20)12-5-3-11(15)4-6-12/h3-8H,2,9-10H2,1H3,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBYMWMBDBZIRM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isonicotinamide](/img/structure/B2954837.png)

![N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2954841.png)
![Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954843.png)
![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2954844.png)
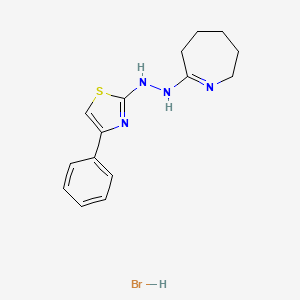
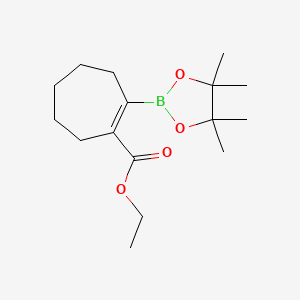
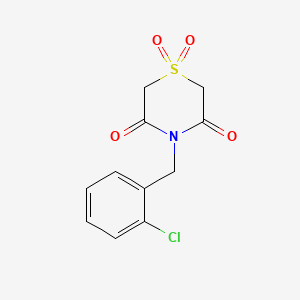

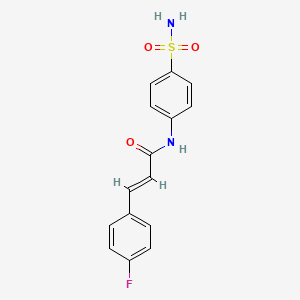

![3-amino-6-methyl-N-(3-methyl-1,2-oxazol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2954854.png)

